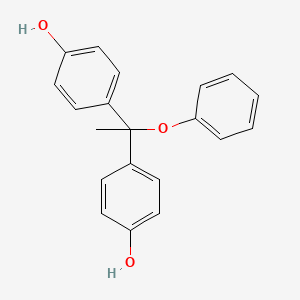
1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane is a chemical compound with the molecular formula C20H18O3 It is known for its unique structure, which includes a phenoxy group and two p-hydroxyphenyl groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane typically involves the reaction of phenol with p-hydroxyacetophenone in the presence of a catalyst such as acetic acid. The reaction is carried out at a temperature range of 65-75°C while stirring and introducing nitrogen to the reaction vessel. The reaction proceeds with the removal of water, and the conversion rate of p-hydroxyacetophenone is monitored until it exceeds 80%. The reaction mixture is then cooled, and the product is isolated by vacuum filtration .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters.
Scientific Research Applications
1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane involves its interaction with molecular targets such as enzymes or receptors. The phenolic hydroxyl groups can form hydrogen bonds or participate in other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-(bis-phenoxy)ethane: This compound has a similar structure but with two phenoxy groups attached to an ethane backbone.
1,1,1-tri(4-hydroxyphenyl)ethane: This compound has three p-hydroxyphenyl groups attached to an ethane backbone.
Uniqueness
1-Phenoxy-1,1-bis(p-hydroxyphenyl)ethane is unique due to its specific arrangement of phenoxy and p-hydroxyphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
861011-04-3 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)-1-phenoxyethyl]phenol |
InChI |
InChI=1S/C20H18O3/c1-20(15-7-11-17(21)12-8-15,16-9-13-18(22)14-10-16)23-19-5-3-2-4-6-19/h2-14,21-22H,1H3 |
InChI Key |
BUQYAIRCVUBDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















